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Compound of Interest

Compound Name: 5-Methylhydantoin

Cat. No.: B032822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methylhydantoin derivatives, a class
of compounds with significant therapeutic potential. Hydantoin, a five-membered heterocyclic
ring, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives
demonstrating a broad spectrum of pharmacological activities.[1] This guide will delve into the
synthesis, potential applications, and underlying mechanisms of action of 5-methylhydantoin
derivatives, with a focus on their anticonvulsant and antitumor properties.

Potential Applications of 5-Methylhydantoin
Derivatives

5-Methylhydantoin and its derivatives have been extensively investigated for a variety of
therapeutic applications, primarily centered on their activity as anticonvulsants and anticancer
agents. The versatility of the hydantoin scaffold allows for substitutions at multiple positions,
enabling the fine-tuning of their biological activity.[1]

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, have long been a cornerstone in the treatment
of epilepsy.[2] Research has shown that derivatives of 5-ethyl-5-phenylhydantoin and 5,5-
diphenylhydantoin exhibit significant anticonvulsant activity.[3] The mechanism of action for
many anticonvulsant hydantoins is believed to involve the modulation of voltage-gated sodium
channels in the brain, which helps to stabilize neuronal membranes and prevent the spread of
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seizure activity.[2] Some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin,
have shown efficacy against both maximal electroshock (MES) and pentylenetetrazole (scPTZ)
induced seizures, suggesting a broad spectrum of anticonvulsant activity.[3]

Antitumor Activity

Recent studies have highlighted the potential of 5,5-diphenylhydantoin derivatives as potent
antitumor agents.[4] Certain Schiff's base derivatives have demonstrated significant cytotoxicity
against various cancer cell lines, including HCT-116, HePG-2, and MCF-7.[4] The anticancer
activity of these compounds is often linked to the inhibition of key signaling pathways involved
in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR)
and human epidermal growth factor receptor 2 (HER2) pathways.[4] For instance, some
derivatives have shown potent inhibitory activity against EGFR and HER2, with IC50 values
comparable to reference drugs like erlotinib and lapatinib.[4]

Other Potential Applications

Beyond their anticonvulsant and antitumor activities, hydantoin and its thio-analogs,
thiohydantoins, have been explored for a range of other biological activities, including:

Antiviral[5]

e Antimicrobial[5]
o Anti-inflammatory
» Antidiabetic[6]

 NMDA Receptor Antagonism: The over-activation of N-methyl-D-aspartate (NMDA) receptors
is implicated in various neurological disorders.[7] Uncompetitive NMDA receptor antagonists
can block excessive receptor activation while preserving normal physiological function.[8][9]
While direct evidence for 5-methylhydantoin derivatives as potent NMDA receptor
antagonists is still emerging, the structural similarities to known antagonists suggest this as a
promising area for future research.

Quantitative Data on Biological Activity
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The following tables summarize the quantitative data on the anticonvulsant and antitumor

activities of various 5-methylhydantoin and related hydantoin derivatives.

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

Compound

Test Model

Animal
Model

Route of
Administrat
ion

ED50

Reference

Phenylmethyl
enehydantoin
14

MES

Not Specified

Not Specified

28 £ 2 mg/kg

[4]

Phenylmethyl
enehydantoin
12

MES

Not Specified

Not Specified

39 + 4 mg/kg

[4]

Phenytoin

MES

Not Specified

Not Specified

30 £ 2 mg/kg

[4]

1,3-
bis(methoxy
methyl)-5,5-
diphenylhyda

ntoin

MES

Not Specified

Not Specified

Good Activity

[3]

3-
acetoxymethy
I-5-ethyl-5-
phenylhydant

oin

MES

Not Specified

Not Specified

Good Activity

[3]

3-
methoxymeth
yl-5-ethyl-5-
phenylhydant
oin

MES &
scPTZ

Not Specified

Not Specified

Effective

[3]

Table 2: Antitumor Activity of 5,5-Diphenylhydantoin Derivatives
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Derivative Cell Line IC50 (pM) Reference
Schiff's Base 24 HCT-116 12.83+0.9 [4]
HePG-2 9.07+0.8 [4]
MCF-7 492+0.3 [4]
Schiff's Base 10 ]
Various 13.2 [4]
(average)
Schiff's Base 13 _
Various 14.5 [4]
(average)
Schiff's Base 21 )
Various 13.1 [4]
(average)
Derivative | Various 10 [6]
Derivative IV
Colorectal & Breast 10 [6]
(average)
Compound 13 HelLa, A549, MDA-
109 [6]
(average) MB-231
Compound 16 HelLa, A549, MDA-
59 [6]
(average) MB-231
Compound 17 HelLa, A549, MDA-
81 [6]
(average) MB-231
Compound 18 HelLa, A549, MDA-
113 [6]
(average) MB-231

Table 3: EGFR and HER2 Inhibitory Activity of 5,5-Diphenylhydantoin Derivatives
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Derivative Target IC50 (pM) Reference
Schiff's Base 24 EGFR 0.07 [4]

HER2 0.04 [4]

Compound 13 EGFR 0.10 [6]
Compound 16 EGFR 6.17 [6]
VEGFR2 0.09 [6]

Compound 18 EGFR 0.37 [6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-
methylhydantoin derivatives.

Synthesis of 5-Methylhydantoin Derivatives

A common and efficient method for the synthesis of 5-substituted and 5,5-disubstituted
hydantoins is the Bucherer-Bergs reaction.[10] This multicomponent reaction involves heating a
ketone or aldehyde with potassium cyanide and ammonium carbonate in an aqueous ethanol
solution.[10]

Detailed Protocol for Bucherer-Bergs Synthesis of 5-Methyl-5-Benzylhydantoin:[5]

Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).
e Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.
e Heat the mixture to 60°C and stir for 24 hours.

o After 24 hours, carefully acidify the reaction mixture with concentrated HCI to a pH of 6-6.5
under a fume hood.

e Cool the solution to room temperature to allow the product to precipitate.

o Collect the solid product by filtration and wash with water.
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¢ The crude product can be further purified by recrystallization from a suitable solvent like
ethanol.
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Anticonvulsant Testing Workflow

Drug Administration
(Test Compound, Vehicle, Positive Control)

Observation of Seizure Activity

MES Test SCPTZ Test
(Electrical Stimulation) (PTZ Injection)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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